
5-Chloro-2-(3-methoxybenzyl)benzaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Chloro-2-(3-methoxybenzyl)benzaldehyde is an organic compound with the molecular formula C15H13ClO2 and a molecular weight of 260.72 g/mol . It is characterized by the presence of a chloro group, a methoxybenzyl group, and a benzaldehyde moiety. This compound is primarily used in research and development within the fields of chemistry and biochemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloro-2-(3-methoxybenzyl)benzaldehyde typically involves multi-step organic reactions. One common method includes the Friedel-Crafts acylation reaction, followed by a series of functional group transformations . The general steps are as follows:
Friedel-Crafts Acylation: This step introduces the acyl group to the aromatic ring.
Functional Group Transformations: Subsequent steps may include reduction, nitration, and other functional group modifications to achieve the desired structure.
Industrial Production Methods
Industrial production methods for this compound are not widely documented, but they likely follow similar synthetic routes as those used in laboratory settings, with optimizations for scale, yield, and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
5-Chloro-2-(3-methoxybenzyl)benzaldehyde undergoes various types of chemical reactions, including:
Oxidation: Conversion of the aldehyde group to a carboxylic acid.
Reduction: Reduction of the aldehyde group to an alcohol.
Substitution: Halogenation or other electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Reagents like halogens (Cl2, Br2) and catalysts such as aluminum chloride (AlCl3) are employed.
Major Products Formed
Oxidation: Formation of 5-Chloro-2-(3-methoxybenzyl)benzoic acid.
Reduction: Formation of 5-Chloro-2-(3-methoxybenzyl)benzyl alcohol.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
5-Chloro-2-(3-methoxybenzyl)benzaldehyde is utilized in several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Employed in studies involving enzyme interactions and metabolic pathways.
Medicine: Investigated for potential therapeutic properties and drug development.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action for 5-Chloro-2-(3-methoxybenzyl)benzaldehyde involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its functional groups, which can participate in various biochemical reactions. For example, the aldehyde group can form Schiff bases with amines, influencing enzyme activity and protein function .
Comparison with Similar Compounds
Similar Compounds
- 5-Chloro-2-(3-methoxybenzyl)benzyl alcohol
- 5-Chloro-2-(3-methoxybenzyl)benzoic acid
- 5-Chloro-2-(3-methoxybenzyl)benzyl chloride
Uniqueness
5-Chloro-2-(3-methoxybenzyl)benzaldehyde is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its structural features allow for versatile applications in various fields of research and industry .
Properties
Molecular Formula |
C15H13ClO2 |
|---|---|
Molecular Weight |
260.71 g/mol |
IUPAC Name |
5-chloro-2-[(3-methoxyphenyl)methyl]benzaldehyde |
InChI |
InChI=1S/C15H13ClO2/c1-18-15-4-2-3-11(8-15)7-12-5-6-14(16)9-13(12)10-17/h2-6,8-10H,7H2,1H3 |
InChI Key |
QYBNVOUVGXURHN-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC(=C1)CC2=C(C=C(C=C2)Cl)C=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-[(2'-Fluorophenoxy)methyl]phenylZinc bromide](/img/structure/B14897585.png)


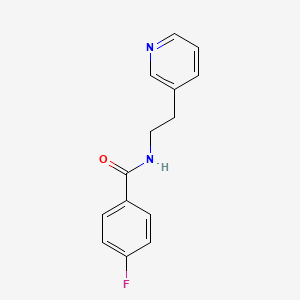
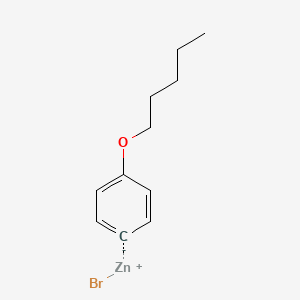


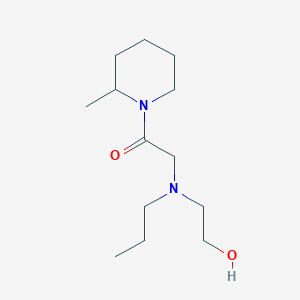

![(2S)-2-[(4-chloro-2-methylphenyl)carbamoylamino]-N-[(E,3S)-6-oxo-1-phenylhept-4-en-3-yl]-3-phenylpropanamide](/img/structure/B14897630.png)
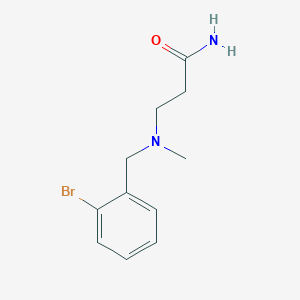
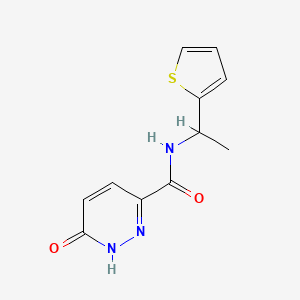
![2-(Butylamino)-6,7-dihydro-5h-cyclopenta[b]pyridine-3-carbonitrile](/img/structure/B14897641.png)
